![molecular formula C6H4FN3 B1441948 6-フルオロ-[1,2,4]トリアゾロ[4,3-a]ピリジン CAS No. 1019024-79-3](/img/structure/B1441948.png)
6-フルオロ-[1,2,4]トリアゾロ[4,3-a]ピリジン
概要
説明
The compound “6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine” belongs to the class of triazolopyridines, which are nitrogenous heterocyclic compounds . Triazolopyridines have been studied for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray crystallography . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a chemo- and regioselective defluorinative [3 + 3] annulation of (trifluoromethyl)alkenes and pyrazolones is reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the yield, melting point, and IR spectrum of a similar compound, 8-methyl-4-{[3-(3,4-dimethoxy)benzylideneamino]-1H-[1,2,4]-triazolo-5-yl)thio]-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine, were reported .科学的研究の応用
抗菌活性
6-フルオロ-[1,2,4]トリアゾロ[4,3-a]ピリジン: 誘導体は、抗菌剤としての可能性を評価するために合成され、評価されています。これらの化合物は、グラム陽性菌とグラム陰性菌の両方に対して中等度から良好な抗菌活性を示しています。 たとえば、特定の誘導体は、黄色ブドウ球菌と大腸菌に対して、第一線の抗菌剤であるアンプシリンと同等の優れた抗菌活性を示しました .
抗糖尿病特性
トリアゾロ[4,3-a]ピリジン骨格は、抗糖尿病薬の開発における重要な薬理フォアです。これは特に、2型糖尿病の治療に使用されるシタグリプチンリン酸塩に存在します。 これは、血糖値を調節できる薬剤の合成における化合物の重要性を強調しています .
抗血小板凝集
トリアゾロ[4,3-a]ピリジンの誘導体は、抗血小板凝集特性を持っていることが判明しています。 この用途は、血栓の予防が不可欠な心血管疾患の治療法の開発において重要です .
抗真菌活性
トリアゾロ[4,3-a]ピリジンの構造フレームワークは、抗真菌特性を持つ化合物の合成に使用されてきました。 これらの化合物は、真菌感染症の治療に利用され、既存の抗真菌薬の代替手段を提供する可能性があります .
抗マラリア効果
研究によると、トリアゾロ[4,3-a]ピリジン誘導体は、抗マラリア活性を示す可能性があります。 これは、熱帯および亜熱帯地域で依然として大きな影響を与えているマラリアに対する戦いにおいて、それらを貴重なものにします .
抗結核活性
結核(TB)との戦いは、抗結核特性を持つトリアゾロ[4,3-a]ピリジン誘導体の発見によって強化されました。 これらの化合物は、世界的な主要な健康上の課題であるTBの新しい治療法として開発される可能性があります .
抗けいれん特性
トリアゾロ[4,3-a]ピリジン誘導体は、抗けいれん特性についても調査されています。 この用途は、てんかんやその他の発作性疾患の治療と管理のための新しい薬剤の開発にとって重要です .
FABPの治療標的化
脂肪酸結合タンパク質(FABP)、特にFABP4とFABP5は、脂質異常症、冠状動脈性心臓病、糖尿病などの障害に対する潜在的な治療標的です。 トリアゾロ[4,3-a]ピリジン誘導体は、これらのタンパク質を標的とする治療法の開発において役割を果たす可能性があります .
作用機序
Target of Action
The primary targets of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine interacts with its targets by binding to the c-Met and VEGFR-2 proteins . This binding inhibits the kinase activity of these proteins, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine affects several biochemical pathways. It leads to a decrease in the signaling pathways that promote cell proliferation and angiogenesis . This results in a reduction in the growth of cancer cells .
Pharmacokinetics
Similar compounds have been shown to have satisfactory activity compared to lead compounds
Result of Action
The result of the action of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine is a decrease in the growth of cancer cells. It has been shown to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . Furthermore, it has been found to induce the late apoptosis of A549 cells .
Safety and Hazards
生化学分析
Biochemical Properties
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), where 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine acts as an inhibitor . This interaction is significant in cancer immunotherapy as it helps in modulating the immune response. Additionally, this compound has been shown to interact with aryl hydrocarbon receptors (AhR), influencing the transcription of downstream genes and promoting skin barrier repair .
Cellular Effects
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce rapid nuclear enrichment of AhR, triggering the transcription of downstream genes . This leads to significant cellular effects, including the promotion of skin barrier repair and the alleviation of psoriasis-like skin lesions in mouse models . Furthermore, 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine has shown potential in inhibiting the growth of cancer cells by targeting specific signaling pathways .
Molecular Mechanism
The molecular mechanism of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine involves several key interactions at the molecular level. This compound binds to the active site of IDO1, inhibiting its catalytic activity and thereby modulating the immune response . Additionally, it interacts with AhR, leading to the activation of downstream signaling pathways and changes in gene expression . These interactions result in various biological effects, including anti-inflammatory and anticancer activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits good stability and retains its biological activity over extended periods . Long-term exposure to 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine has been associated with sustained inhibition of IDO1 activity and prolonged modulation of immune responses .
Dosage Effects in Animal Models
The effects of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit IDO1 activity and modulate immune responses without causing significant toxicity . At higher doses, there may be potential adverse effects, including toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its pharmacokinetics and pharmacodynamics . The interaction with IDO1 and other enzymes plays a crucial role in its metabolic pathways and overall biological effects .
Transport and Distribution
The transport and distribution of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins that facilitate its cellular uptake and distribution . Once inside the cells, it accumulates in specific compartments, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine is essential for its activity and function. This compound is directed to specific cellular compartments, including the nucleus and cytoplasm, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a crucial role in its subcellular localization and overall biological effects .
特性
IUPAC Name |
6-fluoro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHZNOHNAOXSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



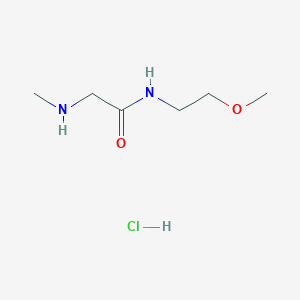
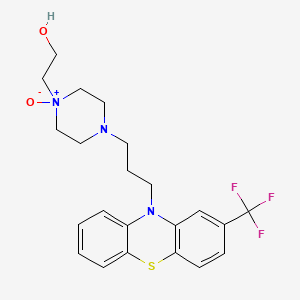
![N-{3-[(chloroacetyl)amino]phenyl}benzamide](/img/structure/B1441871.png)

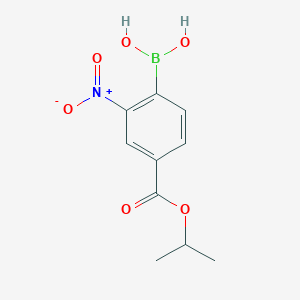
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1441878.png)
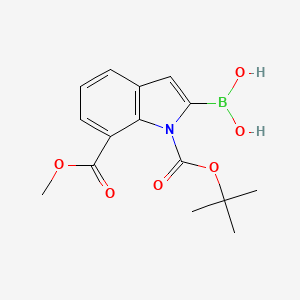
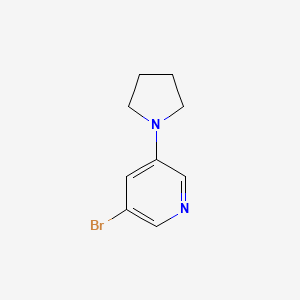
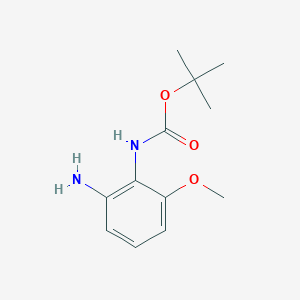
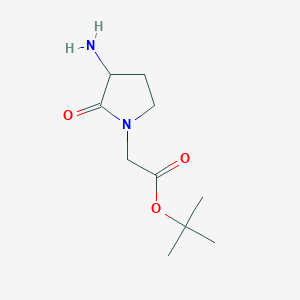
![{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride](/img/structure/B1441887.png)
![Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1441888.png)